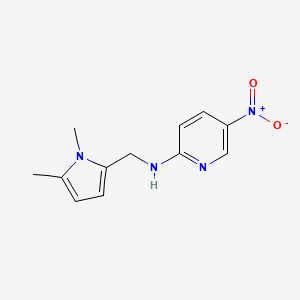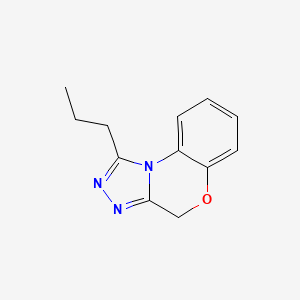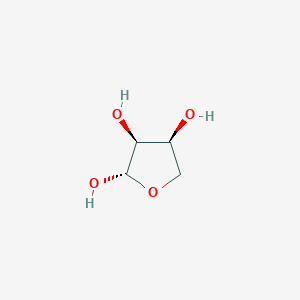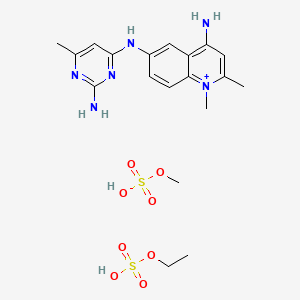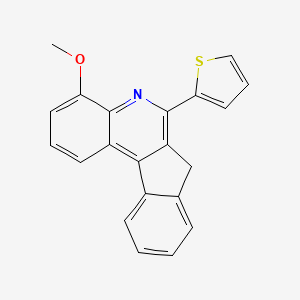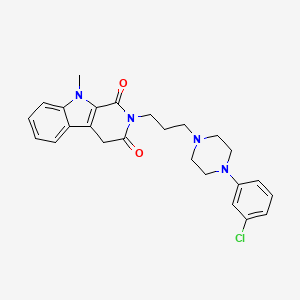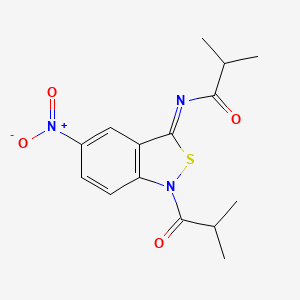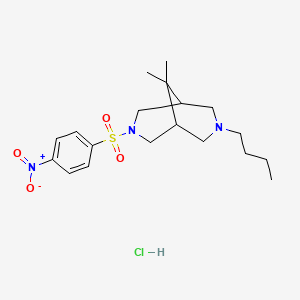
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((4-nitrophenyl)sulfonyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((4-nitrophenyl)sulfonyl)-, monohydrochloride: is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a diazabicyclo nonane core, which is functionalized with butyl, dimethyl, and nitrophenyl sulfonyl groups, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((4-nitrophenyl)sulfonyl)-, monohydrochloride typically involves multiple steps:
Formation of the Diazabicyclo Nonane Core: The initial step involves the formation of the diazabicyclo nonane core through a cyclization reaction. This can be achieved using a combination of amines and aldehydes under acidic or basic conditions.
Functionalization: The core structure is then functionalized with butyl, dimethyl, and nitrophenyl sulfonyl groups. This step involves various substitution reactions, where the appropriate reagents are used to introduce these functional groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the monohydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: The synthesis is carried out in large reactors, where each step is carefully controlled to ensure high yield and purity.
Continuous Flow Synthesis: This method involves the continuous flow of reactants through a series of reactors, allowing for more efficient and scalable production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl and dimethyl groups, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the nitrophenyl sulfonyl group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and other applications.
Biology
In biological research, the compound can be used as a probe to study various biochemical pathways. Its functional groups allow it to interact with different biomolecules, making it useful for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the treatment of diseases where specific molecular interactions are required.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((4-nitrophenyl)sulfonyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
- 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((4-nitrophenyl)sulfonyl)-
- 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((4-aminophenyl)sulfonyl)-
- 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((4-methylphenyl)sulfonyl)-
Uniqueness
The uniqueness of 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((4-nitrophenyl)sulfonyl)-, monohydrochloride lies in its specific functional groups and their arrangement. The presence of the nitrophenyl sulfonyl group, in particular, imparts distinct chemical and biological properties, making it different from other similar compounds. This uniqueness allows for specific interactions with molecular targets, leading to its diverse applications in research and industry.
属性
CAS 编号 |
120465-86-3 |
|---|---|
分子式 |
C19H30ClN3O4S |
分子量 |
432.0 g/mol |
IUPAC 名称 |
3-butyl-9,9-dimethyl-7-(4-nitrophenyl)sulfonyl-3,7-diazabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C19H29N3O4S.ClH/c1-4-5-10-20-11-15-13-21(14-16(12-20)19(15,2)3)27(25,26)18-8-6-17(7-9-18)22(23)24;/h6-9,15-16H,4-5,10-14H2,1-3H3;1H |
InChI 键 |
ZKTBAIJWFNSJFW-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CC2CN(CC(C1)C2(C)C)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



